molecular formula C7H7F2N B2912847 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile CAS No. 2411220-56-7

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile

Cat. No.: B2912847
CAS No.: 2411220-56-7
M. Wt: 143.137
InChI Key: JYJOUEQLEMNQBW-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile is a unique and versatile compound with the molecular formula C7H7F2N. It is characterized by its bicyclic structure, which includes two fluorine atoms and a nitrile group. This compound has garnered interest in various fields such as pharmaceuticals, materials science, and organic synthesis due to its distinctive properties .

Scientific Research Applications

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobicyclo[3.1.0]hexane: Lacks the nitrile group, resulting in different reactivity and applications.

    2,2-Difluorocyclohexane: A simpler structure with different physical and chemical properties.

    2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid:

Uniqueness

2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile stands out due to its unique combination of fluorine atoms and a nitrile group within a bicyclic structure. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,2-difluorobicyclo[3.1.0]hexane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJOUEQLEMNQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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